Relmapirazin: A Technical Guide to a Novel Fluorescent Tracer for Renal Function Assessment
Relmapirazin: A Technical Guide to a Novel Fluorescent Tracer for Renal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin, also known as MB-102, is an investigational fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR), a key indicator of kidney function.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies employed in its evaluation. Relmapirazin is designed as a non-radioactive and non-iodinated pyrazine-based compound, engineered to be biologically inert with clearance properties ideal for a GFR tracer.[3][4] Its unique photophysical characteristics allow for transdermal detection of its fluorescence, offering a minimally invasive approach to GFR assessment.[3]
Chemical Structure and Properties
Relmapirazin is a small molecule with the chemical formula C12H16N6O8 and a molecular weight of 372.29 g/mol . Its IUPAC name is (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid. The compound is a water-soluble, sterile, and pyrogen-free clear orange solution.
Table 1: Physicochemical Properties of Relmapirazin
| Property | Value | Source |
| Molecular Formula | C12H16N6O8 | |
| Molecular Weight | 372.29 g/mol | |
| IUPAC Name | (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid | |
| Synonyms | MB-102, Lumitrace, Relmapirazina | |
| CAS Number | 1313706-17-0 | |
| Appearance | Clear orangish solution | |
| Solubility | Water-soluble | |
| Excitation Wavelength | ~440 nm | |
| Emission Wavelength | ~560 nm |
Mechanism of Action and Pharmacokinetics
Relmapirazin functions as a fluorescent tracer agent that is exclusively excreted by the kidneys. Following intravenous administration, it is freely filtered by the glomerulus and does not undergo tubular secretion or reabsorption. Key pharmacokinetic characteristics that make it a suitable GFR marker include:
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Negligible Protein Binding : Ensures it is freely available for glomerular filtration.
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No In Vivo Metabolites : The compound remains unchanged during its transit through the body, simplifying clearance measurements.
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Excellent Chemical and Photo Stability : Maintains its fluorescent properties, allowing for accurate detection.
The clearance of Relmapirazin from the bloodstream is directly proportional to the glomerular filtration rate. By measuring the rate of decrease in its fluorescence over time, a precise GFR can be determined.
Experimental Protocols
Clinical studies evaluating Relmapirazin have employed standardized protocols to assess its safety and efficacy in measuring GFR. The following outlines a typical experimental workflow based on published clinical trial information.
Subject Enrollment and Preparation
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Inclusion Criteria : Participants typically include adults with a range of kidney function, from normal to chronic kidney disease (e.g., eGFR <120 to >15 mL/min/1.73 m²). Studies have also included individuals across the full Fitzpatrick Skin Scale to ensure the technology is effective for diverse skin tones.
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Exclusion Criteria : Common exclusion criteria include recent blood or plasma donation, use of non-steroidal anti-inflammatory drugs (NSAIDs) within a specified period before dosing, and participation in other clinical trials.
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Informed Consent : All participants provide informed consent according to institutional and regulatory guidelines.
Transdermal GFR Measurement Procedure
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Sensor Placement : A reusable transdermal sensor with a disposable adhesive ring is placed on the participant's chest.
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Background Fluorescence Measurement : The MediBeacon® Transdermal GFR Measurement System is initiated to collect background skin fluorescence for a set period (e.g., at least 15 minutes) before the administration of Relmapirazin.
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Relmapirazin Administration : A single intravenous dose of Relmapirazin (e.g., 130 mg) is administered.
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Fluorescence Monitoring : The transdermal sensor continuously measures the fluorescence of Relmapirazin as it is cleared from the body. The monitoring period can range from 12 to 24 hours or longer, depending on the participant's renal function.
Plasma GFR Measurement (for comparison)
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Blood Sampling : Serial blood samples are collected at specified time points over the course of the study (e.g., 12 hours).
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Plasma Concentration Analysis : The concentration of Relmapirazin in the plasma is measured.
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Pharmacokinetic Assessment : A standard two-compartment pharmacokinetic model is used to determine the plasma-derived GFR.
Urine Collection
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Urine Sampling : Urine is collected for the entire study period (e.g., 12 hours).
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Excretion Analysis : The amount of administered Relmapirazin recovered in the urine is measured to confirm renal clearance.
The following diagram illustrates the typical experimental workflow for evaluating Relmapirazin.
Quantitative Data
Clinical studies have demonstrated a strong correlation between GFR measurements obtained using Relmapirazin and the established reference standard, iohexol.
Table 2: Comparative GFR Measurement Data
| Parameter | Value | Source |
| Correlation with Iohexol GFR (r²) | 0.99 | |
| Bland-Altman Mean Difference | -0.7 mL/min | |
| Bland-Altman Limits of Agreement | -7.0 to +5.6 mL/min |
These results indicate a high degree of agreement between the two methods, validating Relmapirazin as an accurate GFR tracer agent.
Signaling Pathways
As an inert fluorescent tracer designed for physiological monitoring rather than pharmacological effect, Relmapirazin does not have a known signaling pathway. Its mechanism is based on its physical clearance by the renal system. The "pathway" of Relmapirazin is its journey through the circulatory system to the kidneys, where it is filtered by the glomeruli and excreted in the urine.
The following diagram illustrates the physiological transport and clearance of Relmapirazin.
Conclusion
Relmapirazin represents a significant advancement in the field of renal function monitoring. Its favorable chemical and pharmacokinetic properties, combined with a minimally invasive transdermal detection method, position it as a promising tool for accurate and real-time GFR assessment. The robust data from clinical trials support its potential to improve the management of patients with or at risk of kidney disease.
